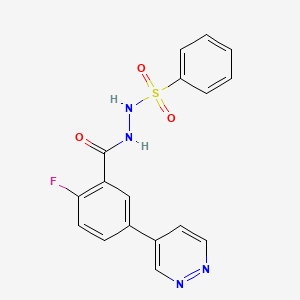

Moz-IN-2

Description

Properties

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMCVPPNOFFNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Moz-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moz-IN-2 is a chemical inhibitor targeting the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A. As a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60) family of acetyltransferases, MOZ plays a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of MOZ activity is implicated in various diseases, particularly in hematological malignancies like acute myeloid leukemia (AML). This compound serves as a tool compound for studying the biological functions of MOZ and for the initial stages of drug discovery efforts targeting this enzyme. This guide provides a comprehensive overview of the known mechanism of action of this compound, the function of its target, and the general experimental protocols relevant to its characterization.

Introduction to this compound and its Target, MOZ (KAT6A)

This compound is identified as an inhibitor of the protein MOZ.[1] MOZ is a histone acetyltransferase that is crucial for various cellular processes, including the generation and maintenance of hematopoietic stem cells.[2][3] Chromosomal translocations involving the MOZ gene are frequently observed in aggressive forms of acute myeloid leukemia.[2] MOZ functions as the catalytic subunit of a larger protein complex, which often includes proteins like BRPF1, ING5, and hEAF6, to specifically acetylate histone H3.[4] This enzymatic activity is essential for chromatin remodeling and the transcriptional activation of key developmental genes, such as the HOX gene family. Given its pivotal role in both normal development and oncogenesis, MOZ has emerged as a significant target for therapeutic intervention.

Quantitative Data for this compound

Publicly available data for this compound is limited. The primary reported quantitative value is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the MOZ enzyme by 50%. Other inhibitors of MOZ/KAT6A have been identified with varying potencies.

| Compound | Target | IC50 | Molecular Formula | CAS Number |

| This compound | MOZ (KAT6A) | 125 µM | C17H13FN4O3S | 2055397-88-9 |

| WM-8014 | MOZ (KAT6A) | 55 nM | Not specified | Not specified |

| WM-1119 | KAT6A | 0.25 µM (in lymphoma cells) | Not specified | Not specified |

Data for this compound sourced from MedChemExpress.[1] Data for other inhibitors is provided for comparative context.

Mechanism of Action of this compound

The direct mechanism of action of this compound is the inhibition of the histone acetyltransferase activity of MOZ. By suppressing MOZ, this compound is presumed to prevent the transfer of acetyl groups from acetyl-CoA to the lysine residues of histone tails, primarily on histone H3. This inhibition leads to a more condensed chromatin state, thereby repressing the transcription of MOZ-target genes. The downstream cellular consequences of this action can include cell cycle arrest and the induction of cellular senescence.

While the specific type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been detailed in available literature, other inhibitors of the MYST family of HATs have been shown to act as reversible competitors of acetyl-CoA.[3]

Signaling Pathway of MOZ and its Inhibition

The following diagram illustrates the general signaling pathway in which MOZ participates and the point of intervention for an inhibitor like this compound. MOZ, as part of a larger complex, is recruited to specific gene promoters. There, it acetylates histone H3, leading to a more open chromatin structure and allowing for the binding of transcription factors and RNA polymerase, ultimately resulting in gene transcription. Inhibition of MOZ blocks this acetylation step, leading to transcriptional repression.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section outlines general methodologies for determining the IC50 of a histone acetyltransferase inhibitor and for assessing its cellular activity, based on standard practices in the field.

Biochemical Assay for IC50 Determination of a MOZ Inhibitor

A common method for determining the IC50 of a HAT inhibitor is a biochemical assay that measures the extent of histone acetylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are frequently employed techniques.

Principle: The assay measures the acetylation of a biotinylated histone peptide substrate by the recombinant MOZ enzyme. The reaction product is detected using an antibody specific for the acetylated lysine residue, which is conjugated to a fluorophore (the acceptor). A streptavidin-conjugated fluorophore (the donor) binds to the biotinylated peptide. When both are in close proximity, FRET occurs upon excitation of the donor, and the resulting signal is proportional to the amount of acetylated product.

General Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1% BSA).

-

Dilute recombinant human MOZ enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of biotinylated histone H3 peptide substrate and acetyl-CoA in the reaction buffer.

-

Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO, followed by a further dilution in the reaction buffer.

-

-

Assay Procedure:

-

Add the inhibitor dilutions to the wells of a microplate.

-

Add the MOZ enzyme to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the histone peptide and acetyl-CoA mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the anti-acetyl-histone antibody and the streptavidin-donor.

-

Incubate to allow for antibody binding.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram illustrates a generalized workflow for such an experiment.

Cellular Assay for Target Engagement

To confirm that an inhibitor is active within a cellular context, a target engagement assay can be performed. Western blotting is a common method to assess the levels of histone acetylation in cells treated with the inhibitor.

Principle: Cells are treated with the MOZ inhibitor, and the overall level of a specific histone acetylation mark known to be catalyzed by MOZ (e.g., H3K14ac or H3K9ac) is measured. A reduction in the level of this mark indicates that the inhibitor has entered the cells and engaged with its target.

General Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a human leukemia cell line like MV4-11 or MOLM-13) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of the MOZ inhibitor (and a vehicle control) for a specified period (e.g., 24-48 hours).

-

-

Histone Extraction:

-

Harvest the cells by centrifugation.

-

Lyse the cells and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

-

Western Blotting:

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark (e.g., anti-acetyl-H3K14).

-

Incubate with a secondary antibody conjugated to an enzyme like HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for a total histone (e.g., anti-H3) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the acetylated histone and the total histone.

-

Normalize the acetylated histone signal to the total histone signal.

-

Compare the normalized signals across the different treatment conditions to determine the effect of the inhibitor on cellular histone acetylation.

-

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the MOZ histone acetyltransferase. With a reported IC50 of 125 µM, it provides a tool to inhibit MOZ activity, thereby modulating gene expression and cellular processes. While specific, detailed experimental data on this compound itself is sparse in the public domain, the established methodologies for characterizing other HAT inhibitors provide a clear framework for its further investigation. A deeper understanding of the precise molecular interactions between this compound and MOZ, as well as its selectivity profile, will be crucial for its development as a more refined research tool or as a starting point for therapeutic drug design.

References

The Role of MOZ (KAT6A) in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monocytic Leukemia Zinc Finger protein (MOZ), also known as KAT6A, is a critical epigenetic regulator whose dysregulation is increasingly implicated in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML). As a member of the MYST family of histone acetyltransferases (HATs), MOZ plays a pivotal role in normal hematopoiesis, primarily through its influence on the self-renewal and maintenance of hematopoietic stem cells (HSCs).[1][2] Chromosomal translocations involving the MOZ gene give rise to oncogenic fusion proteins, such as MOZ-CBP, MOZ-p300, and MOZ-TIF2, which drive leukemogenesis by aberrantly regulating gene expression.[3][4] These fusion proteins disrupt normal cellular processes by altering histone acetylation patterns, interfering with the function of key transcription factors like p53 and nuclear receptors, and promoting the expression of proto-oncogenes such as HOXA9 and MEIS1.[1][4] The essential role of the MOZ protein complex, which includes BRPF1, ING5, and hEAF6, in both normal hematopoietic and leukemic contexts underscores its potential as a promising therapeutic target.[5][6] This guide provides a comprehensive overview of the molecular mechanisms of MOZ in leukemia, detailed experimental protocols for its study, and quantitative data to support future research and drug development efforts.

The Core Function of MOZ in Normal and Malignant Hematopoiesis

MOZ is a histone acetyltransferase that primarily targets lysine residues on histone tails, leading to a more open chromatin structure and transcriptional activation.[7] This enzymatic activity is crucial for the regulation of gene expression programs that govern the proliferation and differentiation of hematopoietic progenitor and stem cells.[8]

In the context of leukemia, the MOZ gene is frequently involved in chromosomal translocations, leading to the creation of fusion proteins that retain the N-terminal portion of MOZ, including its HAT domain, fused to a C-terminal partner protein.[3][9] These fusion proteins, such as MOZ-TIF2 and MOZ-CBP, are potent oncoproteins that can transform hematopoietic progenitors and induce AML in mouse models.[3][10]

The leukemogenic activity of MOZ fusion proteins stems from their ability to cause aberrant histone acetylation, leading to the dysregulation of target genes.[9] For instance, they can interfere with the normal function of tumor suppressors and co-activators. MOZ-TIF2 has been shown to inhibit the transcriptional activities of CBP-dependent activators, including nuclear receptors and the tumor suppressor p53.[3][4] This inhibition is mediated by the recruitment and sequestration of CBP, leading to reduced cellular levels of this critical co-activator.[4]

A key downstream effect of MOZ and its fusion proteins is the upregulation of the proto-oncogenes HOXA9 and MEIS1, which are critical for the self-renewal of leukemic stem cells.[1][11] Endogenous MOZ is required to maintain the active chromatin state at the Meis1 gene locus.[1]

The MOZ Protein Complex: A Hub for Regulation and a Target for Intervention

MOZ functions within a multimeric complex that is essential for its catalytic activity and targeting to specific genomic loci. This core complex is a hetero-tetramer composed of MOZ, the Bromodomain and PHD finger-containing protein 1 (BRPF1), Inhibitor of Growth 5 (ING5), and human Esa1-associated factor 6 (hEAF6).[5][6] BRPF1 acts as a scaffold, bridging the interaction between MOZ and the other subunits.[6] The various domains within these subunits, such as the PHD fingers and bromodomains, recognize specific post-translational modifications on histones, thereby directing the complex to its target genes.[5] The formation and function of this complex are critical for both normal hematopoiesis and the oncogenic activity of MOZ fusion proteins.[12]

Quantitative Data on MOZ in Leukemia

Summarized below is key quantitative data related to MOZ expression and inhibition in leukemia.

| Parameter | Leukemia Subtype/Cell Line | Value | Reference |

| Relative MOZ (KAT6A) Expression | Acute Myeloid Leukemia (TCGA) | Significantly higher than matched normal tissue | [9][13] |

| Prognostic Correlation | Acute Myeloid Leukemia (M5 subtype) | Low MOZ expression associated with poor prognosis | [14] |

| IC50 of WM-1119 (MOZ Inhibitor) | B-cell Lymphoma cells | 0.25 µM | [15][16] |

| Binding Affinity of WM-1119 (Kd) | KAT6A (MOZ) | 2 nM | [15][16] |

| Effect of MOZ-TIF2 on p53 activity | SaOS-2 cells with p53-responsive reporters | Inhibition of p53-mediated transcription | [4] |

| Meis1 Expression in Moz-/- MOZ-TIF2 AML cells | Murine AML model | Dramatically lower compared to Moz+/+ | [1] |

Experimental Protocols for Studying MOZ in Leukemia

Co-Immunoprecipitation (Co-IP) for MOZ Interaction Partners

This protocol is designed to isolate MOZ and its interacting proteins, such as the components of its core complex (BRPF1, ING5, hEAF6).

Materials:

-

Leukemia cell line (e.g., HEK 293T cells for transfected protein studies)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Antibodies: Anti-FLAG antibody (for FLAG-tagged MOZ), anti-HA antibody (for HA-tagged BRPF1), and relevant isotype controls.

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer.

Procedure:

-

Culture and harvest approximately 1 x 10^7 leukemia cells.

-

Lyse the cells in 1 mL of ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (e.g., anti-FLAG for MOZ) overnight at 4°C on a rotator.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with 1 mL of Wash Buffer.

-

Elute the protein complexes by resuspending the beads in 30 µL of Elution Buffer and boiling for 5 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., anti-HA for BRPF1).

Chromatin Immunoprecipitation (ChIP) for MOZ Target Genes

This protocol is for identifying the genomic regions occupied by MOZ or its fusion proteins, such as the promoters of HOXA9 and MEIS1.

Materials:

-

Hematopoietic cells (e.g., primary AML cells or relevant cell lines).

-

Formaldehyde (1% final concentration) for cross-linking.

-

Glycine (125 mM final concentration) for quenching.

-

ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, with protease inhibitors).

-

Antibody against MOZ or a tag on a fusion protein.

-

Protein A/G magnetic beads.

-

Wash Buffers of increasing stringency.

-

Elution Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS).

-

RNase A and Proteinase K.

-

DNA purification kit.

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Perform immunoprecipitation overnight at 4°C with an antibody targeting MOZ.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA and analyze by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to measure the effect of MOZ or its fusion proteins on the transcriptional activity of a target promoter.

Materials:

-

Mammalian cell line (e.g., Saos-2).

-

Expression vectors for MOZ, MOZ-CBP, and a p53-responsive luciferase reporter plasmid.

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the p53-responsive luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector, a MOZ expression vector, or a MOZ-CBP expression vector.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

Lyse the cells and measure the firefly luciferase activity, which corresponds to the activity of the p53-responsive promoter.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

Calculate the relative luciferase activity to determine the effect of MOZ or MOZ-CBP on p53-mediated transcription.

Visualizing MOZ Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and molecular interactions involving MOZ in leukemia.

Caption: Assembly of the core MOZ histone acetyltransferase complex.

Caption: The MOZ-TIF2 fusion protein drives leukemogenesis.

Caption: A streamlined workflow for Co-Immunoprecipitation of MOZ.

Conclusion and Future Directions

MOZ is a multifaceted protein that is central to the regulation of normal hematopoiesis and is a key player in the development of leukemia when its function is corrupted by chromosomal translocations. The resulting fusion proteins drive leukemogenesis through the epigenetic reprogramming of hematopoietic progenitors. Understanding the intricate molecular details of MOZ function and the consequences of its dysregulation is paramount for the development of novel therapeutic strategies. The MOZ HAT activity and the integrity of its associated protein complex represent promising targets for the design of small molecule inhibitors. Further research into the upstream signaling pathways that lead to MOZ translocations and the full spectrum of downstream targets of MOZ fusion proteins will undoubtedly unveil new avenues for therapeutic intervention in leukemia.

References

- 1. MOZ is critical for the development of MOZ/MLL fusion–induced leukemia through regulation of Hoxa9/Meis1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. MOZ-TIF2 inhibits transcription by nuclear receptors and p53 by impairment of CBP function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MOZ-TIF2 Inhibits Transcription by Nuclear Receptors and p53 by Impairment of CBP Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. MOZ is critical for the development of MOZ/MLL fusion-induced leukemia through regulation of Hoxa9/Meis1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 13. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WM 1119 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 16. medchemexpress.com [medchemexpress.com]

The Effect of MOZ Inhibition on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Monocytic Leukemia Zinc-finger (MOZ) protein, also known as KAT6A or MYST3, is a critical histone acetyltransferase (HAT) that plays a pivotal role in chromatin modification and gene regulation.[1][2] As a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of HATs, MOZ is integral to processes such as hematopoiesis and has been implicated in the development of acute myeloid leukemia (AML) and other cancers.[2][3][4] This technical guide provides an in-depth overview of the impact of inhibiting MOZ on histone acetylation, offering a framework for the evaluation of potential therapeutic compounds targeting this enzyme. While this document focuses on the general effects of MOZ inhibition, the methodologies and data presentation formats can be directly applied to the characterization of specific inhibitors, such as the hypothetical Moz-IN-2.

MOZ and its Role in Histone Acetylation

MOZ is the catalytic subunit of a tetrameric complex that includes the proteins BRPF1 (or its paralogs BRPF2/3), ING5, and hEAF6.[2] This complex is crucial for the acetylation of specific lysine residues on histone tails. In vitro, MOZ has been shown to acetylate lysine residues on histones H2B, H3, and H4.[2] Specifically, it targets H3K14 and H4K5, K8, K12, and K16.[2] In vivo, MOZ is known to acetylate H3K9.[2]

The acetylation of histones by MOZ neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and negatively charged DNA.[1] This "loosening" of the chromatin structure increases the accessibility of DNA to transcription factors and other regulatory proteins, generally leading to transcriptional activation.[1] The MOZ complex is recruited to specific genomic locations through the recognition of existing histone modifications by "reader" domains within its subunits.[1][4] For instance, the tandem PHD finger of MOZ recognizes acetylated H3K14, promoting further acetylation of this residue.[2]

Quantitative Effects of MOZ Inhibition on Histone Acetylation

The efficacy of a MOZ inhibitor would be quantified by its ability to reduce the acetylation of specific histone lysine residues in cellular and biochemical assays. The following table provides a template for summarizing such quantitative data.

| Inhibitor | Target Histone Mark | Assay Type | Cell Line/System | IC50 / % Inhibition | Reference |

| This compound | H3K9ac | Western Blot | MV4-11 | Data Placeholder | Citation |

| This compound | H3K14ac | Mass Spectrometry | 293T | Data Placeholder | Citation |

| This compound | Global H3 Acetylation | ELISA | HeLa | Data Placeholder | Citation |

| This compound | MOZ HAT Activity | In vitro HAT Assay | Recombinant MOZ | Data Placeholder | Citation |

Experimental Protocols

A thorough evaluation of a MOZ inhibitor requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of MOZ and its inhibition.

Materials:

-

Recombinant MOZ protein

-

Histone H3 or H4 substrate (peptide or full-length)

-

Acetyl-Coenzyme A (Acetyl-CoA), may be radiolabeled (e.g., [3H] or [14C])

-

MOZ inhibitor (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Scintillation fluid and counter (for radioactive assays) or specific antibodies for ELISA-based readouts.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone substrate, and the MOZ inhibitor at various concentrations.

-

Initiate the reaction by adding the recombinant MOZ enzyme and Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with sodium carbonate buffer).

-

Quantify the incorporation of the acetyl group. For radioactive assays, this involves measuring the radioactivity of the histone substrate using a scintillation counter. For non-radioactive methods, an ELISA-based approach with an antibody specific to the acetylated histone mark can be used.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the effect of a MOZ inhibitor on histone acetylation levels within a cellular context.

Materials:

-

Cell line of interest (e.g., a leukemia cell line with high MOZ expression)

-

Cell culture medium and reagents

-

MOZ inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the histone mark of interest, e.g., anti-H3K9ac, and a loading control, e.g., anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of the MOZ inhibitor for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in histone acetylation.

Visualizations

Signaling Pathway of MOZ-mediated Transcription

References

- 1. tandfonline.com [tandfonline.com]

- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferase MOZ acts as a co-activator of Nrf2–MafK and induces tumour marker gene expression during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Role of KAT6A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Histone Acetyltransferase KAT6A in Cancer Development, Signaling Pathways, and Therapeutic Targeting

Executive Summary

Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a critical epigenetic regulator frequently dysregulated in a variety of malignancies. As a member of the MYST family of histone acetyltransferases (HATs), KAT6A plays a pivotal role in controlling gene expression through the acetylation of histone and non-histone proteins. This technical guide provides a comprehensive overview of KAT6A's function in cancer development, intended for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of KAT6A-driven oncogenesis, its role in key signaling pathways across different cancer types, and its value as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying KAT6A, and visualizes complex signaling networks to facilitate a deeper understanding of KAT6A's multifaceted role in cancer.

Introduction to KAT6A

KAT6A is a histone acetyltransferase that primarily targets lysine residues on histone H3 and H4 tails, leading to a more open chromatin structure that facilitates gene transcription.[1] It is a large, multi-domain protein containing a nuclear localization signal, a double C2H2 zinc finger domain, a highly conserved MYST HAT domain, and domains that mediate protein-protein interactions.[1][2] KAT6A is a key component of the MOZ/MORF histone acetyltransferase complex and functions as a transcriptional coactivator for several transcription factors, including RUNX1, RUNX2, and p53.[1][2] While essential for normal development, particularly hematopoiesis, the dysregulation of KAT6A has been increasingly implicated in the pathogenesis of various cancers.[3][4]

Dysregulation of KAT6A in Cancer

The primary mechanism of KAT6A dysregulation in solid tumors is gene amplification, leading to its overexpression.[1][2] The KAT6A gene is located on chromosome 8p11.21, a region frequently amplified in several cancers.[1][2] In hematological malignancies, particularly acute myeloid leukemia (AML), chromosomal translocations involving the KAT6A gene are a key oncogenic driver.[4]

Breast Cancer

In breast cancer, the 8p11-p12 genomic region, which includes KAT6A, is amplified in approximately 12-15% of cases, particularly in the luminal subtype.[1][5] This amplification is strongly correlated with increased KAT6A mRNA and protein expression.[1] High levels of KAT6A are associated with a significant reduction in overall survival for breast cancer patients.[1] Functionally, KAT6A promotes the proliferation and clonogenic capacity of breast cancer cells, in part by activating the expression of the estrogen receptor alpha (ERα) promoter.[6][7]

Glioblastoma (GBM)

In glioblastoma, the most aggressive form of brain cancer, KAT6A expression is significantly upregulated compared to normal brain tissue and correlates with higher tumor grade.[4][8][9] Patients with high KAT6A expression have a notably poorer prognosis, with a median survival of 9.97 months compared to 13.53 months for those with low KAT6A levels.[8][9] Mechanistically, KAT6A drives GBM tumorigenesis by activating the PI3K/AKT signaling pathway.[4] Silencing of KAT6A in GBM cell lines has been shown to suppress cell proliferation, migration, and tumor development in preclinical models.[4]

Ovarian Cancer

Similar to breast cancer and GBM, KAT6A is frequently amplified and overexpressed in ovarian cancer, which is associated with a poor overall survival rate.[2] In this cancer type, KAT6A promotes tumorigenicity and contributes to chemoresistance.[2] Its oncogenic function in ovarian cancer is mediated through a distinct signaling pathway involving the acetylation and subsequent inhibition of the E3 ubiquitin ligase COP1, leading to the stabilization and activation of β-catenin.[2]

Acute Myeloid Leukemia (AML)

In AML, KAT6A exhibits the highest expression levels across all cancer types in The Cancer Genome Atlas (TCGA) dataset, and its expression is significantly elevated compared to normal hematopoietic tissue.[10][11] High KAT6A expression in AML is linked to a repression of the monocyte differentiation gene signature, contributing to the differentiation block that is a hallmark of this disease.[10][11] KAT6A drives critical leukemogenic gene expression programs in AML, including the upregulation of the proto-oncogene MYC.[10][11]

Other Cancers

Elevated KAT6A expression has also been observed in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), where it is also associated with a poor prognosis and promotes tumor growth.[12][13] In endometrial serous carcinoma, KAT6A amplification is linked to shorter progression-free and overall survival.[14][15]

Quantitative Data on KAT6A in Cancer

The following tables summarize key quantitative data regarding KAT6A expression and its functional impact in various cancers.

Table 1: KAT6A Dysregulation and Clinical Correlation in Human Cancers

| Cancer Type | Frequency of Dysregulation | Correlation with Patient Survival | Hazard Ratio (HR) for Overall Survival (95% CI) |

| Breast Cancer | Amplified in 12-15% of cases[1][5] | High expression associated with reduced overall survival[1] | Not explicitly stated |

| Glioblastoma | Upregulated in a majority of high-grade gliomas[8] | High expression associated with worse prognosis (Median survival: 9.97 vs 13.53 months)[8][9] | Not explicitly stated |

| Ovarian Cancer | Amplified in ~6% of cases; highly expressed in 75% of tissues[2][16] | High expression associated with shorter overall survival[2] | Not explicitly stated |

| Endometrial Serous Carcinoma | Amplified in a subset of cases[14] | Amplification associated with shorter PFS and OS[14] | 3.87 (1.28–11.68)[14] |

| Acute Myeloid Leukemia | Highest expression across all TCGA cancer types[10] | High expression correlates with repression of differentiation signature[10] | Not applicable |

| Non-Small Cell Lung Cancer | Protein levels elevated in tumors vs. normal tissue[13] | High nuclear expression may be associated with shorter OS in adenocarcinoma (p=0.155)[17] | Not explicitly stated |

| Hepatocellular Carcinoma | Upregulated in HCC tissues and cell lines[12] | Increased expression associated with shorter survival[12] | Not explicitly stated |

Table 2: Functional Consequences of KAT6A Modulation in Cancer Cell Lines

| Cancer Type | Cell Lines | Method of Modulation | Phenotypic Effect | Quantitative Measurement |

| Breast Cancer | SUM-52 | shRNA knockdown | Reduced proliferation and clonogenic capacity | Significant reduction in growth rate and colony formation[1] |

| Glioblastoma | U87, LN229 | shRNA knockdown | Suppressed proliferation, migration, and colony formation | Marked decrease in cell viability and migration[4] |

| Ovarian Cancer | SKOV3, A2780 | shRNA knockdown | Inhibited proliferation, invasion, and migration; induced apoptosis | Significant reduction in cell viability and increase in apoptotic cells[2] |

| Acute Myeloid Leukemia | MOLM-13 | CRISPR/Cas9 knockout | Impaired proliferation and induced differentiation | Significant decrease in cell growth and colony formation[10] |

| Hepatocellular Carcinoma | Hep3B, Huh7 | Overexpression/shRNA knockdown | Promoted/inhibited cell viability, proliferation, and colony formation | Significant changes in cell proliferation and colony numbers[12] |

Key Signaling Pathways Involving KAT6A in Cancer

KAT6A exerts its oncogenic functions by modulating various signaling pathways in a cancer-type-specific manner.

The KAT6A-TRIM24-PI3K/AKT Pathway in Glioblastoma

In glioblastoma, KAT6A is a key upstream activator of the PI3K/AKT signaling pathway.[4] KAT6A, as part of its complex with BRPF1, ING5, and EAF6, acetylates histone H3 at lysine 23 (H3K23ac) at the promoter of the PIK3CA gene.[1] This acetylation mark serves as a binding site for the bromodomain-containing protein TRIM24, which then transcriptionally activates PIK3CA, the catalytic subunit of PI3K.[1][4] The resulting increase in PI3K activity leads to the phosphorylation and activation of AKT, which in turn promotes cell proliferation, survival, and tumor growth.[4]

Caption: KAT6A-PI3K/AKT signaling pathway in glioblastoma.

The KAT6A-ERα Axis in Breast Cancer

In ER-positive breast cancer, KAT6A directly contributes to the expression of the estrogen receptor alpha.[6][7] KAT6A binds to the promoter of the ESR1 gene (encoding ERα) and promotes H3K9 acetylation, leading to increased transcription of ESR1.[1] This creates a positive feedback loop where KAT6A enhances the expression of a key driver of luminal breast cancer.

Caption: KAT6A regulation of ERα in breast cancer.

The KAT6A-ENL-MYC Axis in Acute Myeloid Leukemia

In AML, KAT6A is part of a transcriptional control module that drives the expression of key leukemogenic genes, including MYC.[10][11] KAT6A catalyzes H3K9 acetylation at the promoters of these genes.[18] The acetylated lysine is then recognized and bound by the "reader" protein ENL (encoded by the MLLT1 gene), which in turn recruits a network of chromatin factors to promote transcriptional elongation.[12][18] This "writer-reader" interplay is crucial for maintaining the oncogenic state in AML.

Caption: KAT6A-ENL-MYC signaling axis in AML.

The KAT6A-COP1-β-catenin Pathway in Ovarian Cancer

In ovarian cancer, KAT6A promotes tumorigenesis through a non-histone substrate.[2] KAT6A directly interacts with and acetylates the E3 ubiquitin ligase COP1 at lysine 294.[2][3] This acetylation event impairs the ability of COP1 to ubiquitinate its substrate, β-catenin.[2] As a result, β-catenin accumulates in the nucleus, where it acts as a transcriptional co-activator to drive the expression of genes involved in cell proliferation, migration, and chemoresistance.[2][3]

Caption: KAT6A-COP1-β-catenin pathway in ovarian cancer.

Experimental Protocols for Studying KAT6A

This section provides detailed methodologies for key experiments used to investigate the function of KAT6A in cancer.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic regions where KAT6A binds.

-

Cell Culture and Cross-linking:

-

Culture cancer cells to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Sonication:

-

Lyse cells in a suitable lysis buffer containing protease inhibitors.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, number of cycles) need to be optimized for each cell type and sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for KAT6A or an IgG control.

-

Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted chromatin at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).

-

Perform high-throughput sequencing on a platform such as the Illumina NextSeq 500.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of KAT6A enrichment.

-

Annotate the peaks to nearby genes and perform pathway analysis.

-

shRNA-mediated Knockdown and Cell Proliferation Assay

This protocol describes how to silence KAT6A expression and assess the impact on cell proliferation.

-

shRNA Lentiviral Production and Transduction:

-

Transfect HEK293T cells with lentiviral packaging plasmids and an shRNA construct targeting KAT6A or a non-targeting control.

-

Collect the viral supernatant 48-72 hours post-transfection.

-

Transduce the target cancer cells with the lentiviral particles in the presence of polybrene.

-

-

Selection of Stable Knockdown Cells:

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin) based on the resistance gene in the shRNA vector.

-

-

Validation of Knockdown:

-

Confirm the reduction in KAT6A expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.

-

-

Cell Proliferation Assay (e.g., using a colorimetric reagent like WST-1 or CellTiter-Glo):

-

Seed an equal number of KAT6A knockdown and control cells in a 96-well plate.

-

At various time points (e.g., 0, 24, 48, 72 hours), add the proliferation reagent to the wells.

-

Incubate according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Plot the cell proliferation curves for both knockdown and control cells.

-

Caption: Workflow for KAT6A knockdown and functional analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis following KAT6A inhibition.

-

Cell Treatment:

-

Treat KAT6A knockdown or inhibitor-treated cells and their respective controls for the desired duration.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with KAT6A.

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against KAT6A or a control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washes and Elution:

-

Wash the beads several times with the lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Western Blot or Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein.

-

Alternatively, for unbiased identification of interacting partners, analyze the eluate by mass spectrometry.

-

Therapeutic Targeting of KAT6A

The growing body of evidence supporting KAT6A's oncogenic role has made it an attractive target for cancer therapy. Small molecule inhibitors of KAT6A's acetyltransferase activity are in development and have shown promise in preclinical models. These inhibitors have been demonstrated to induce senescence and arrest tumor growth in models of lymphoma and breast cancer. The specific dependency of certain cancer types on KAT6A for survival and proliferation suggests a therapeutic window for KAT6A inhibitors.

Conclusion

KAT6A is a critical epigenetic regulator whose dysregulation is a key driver in a variety of cancers. Its role in promoting cell proliferation, survival, and chemoresistance, coupled with its cancer-type specific modulation of key oncogenic signaling pathways, underscores its significance as a high-value therapeutic target. The continued development of potent and selective KAT6A inhibitors holds great promise for the future of cancer treatment. This technical guide provides a foundational resource for researchers and drug developers to further explore the biology of KAT6A and to advance the development of novel therapeutic strategies targeting this key oncogene.

References

- 1. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding [ouci.dntb.gov.ua]

- 5. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. KAT6A Condensates Impair PARP1 Trapping of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]

- 12. DSpace [repository.upenn.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Discovery and Synthesis of Moz-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moz-IN-2, also known as WM-2474, has been identified as an inhibitor of the histone acetyltransferase (HAT) KAT6A, also referred to as MOZ (Monocytic Leukemia Zinc Finger Protein). As a member of the MYST family of acetyltransferases, KAT6A plays a crucial role in chromatin remodeling and gene expression, and its dysregulation has been implicated in various cancers. This compound serves as a valuable chemical probe for studying the biological functions of KAT6A. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Rationale

This compound was developed as part of a broader effort to identify and characterize inhibitors of KAT6A. It was designed as an inactive analog and negative control for the potent and selective KAT6A inhibitor, WM-1119. The discovery originated from a high-throughput screen that identified an aryl acylsulfonohydrazide derivative, CTX-0124143, as a modest inhibitor of KAT6A. Subsequent structure-activity relationship (SAR) studies on this scaffold led to the development of more potent inhibitors like WM-1119 and, conversely, the intentionally inactive this compound. The rationale behind creating an inactive analog is to provide a crucial tool for validating that the observed biological effects of the active inhibitors are indeed due to the specific inhibition of the target protein, in this case, KAT6A.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its related active analog, WM-1119, for comparative purposes.

| Compound | Target | IC50 (μM) | Binding Affinity (KD) (μM) | Notes |

| This compound (WM-2474) | KAT6A | >125[1] | Not reported | Inactive analog/negative control |

| WM-1119 | KAT6A | 0.0063[2] | 0.002[2] | Potent and selective inhibitor |

| CTX-0124143 | KAT6A | 1.0[2] | Not reported | Initial hit from high-throughput screen |

Synthesis of this compound

This compound is chemically known as 2-(phenylsulfonyl)hydrazide 2-fluoro-5-(4-pyridazinyl)-benzoic acid. The synthesis involves the coupling of a substituted benzoic acid with phenylsulfonylhydrazide. While the specific, detailed experimental protocol for this compound is not publicly available in its entirety, a general procedure for the synthesis of acylsulfonohydrazides from a carboxylic acid and a sulfonylhydrazide can be outlined as follows. This procedure is based on standard methods for amide bond formation.

Experimental Protocol: General Synthesis of Acylsulfonohydrazides

Materials:

-

2-fluoro-5-(4-pyridazinyl)benzoic acid (starting material)

-

Phenylsulfonylhydrazide (starting material)

-

Coupling agents (e.g., EDCI, HOBt, or HATU)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 2-fluoro-5-(4-pyridazinyl)benzoic acid in an anhydrous solvent, add the coupling agents (e.g., 1.1 equivalents of EDCI and 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Coupling Reaction: To the activated carboxylic acid solution, add phenylsulfonylhydrazide (1.0 equivalent) followed by the dropwise addition of an organic base (2.0 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the histone acetyltransferase KAT6A. KAT6A functions as an epigenetic "writer" by transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, primarily H3K23. This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates gene transcription.

In certain cancers, such as glioblastoma, KAT6A is upregulated. Increased KAT6A activity leads to the acetylation of H3K23. This specific histone mark is then recognized and bound by the nuclear receptor binding protein TRIM24. The recruitment of TRIM24 to the promoter region of the PIK3CA gene activates its transcription. PIK3CA is the catalytic subunit of phosphoinositide 3-kinase (PI3K). Upregulation of PIK3CA enhances the activity of the PI3K/AKT signaling pathway, which is a critical driver of cell proliferation, survival, and tumorigenesis.[2][3][4][5]

By inhibiting the acetyltransferase activity of KAT6A, inhibitors like WM-1119 prevent the acetylation of H3K23, thereby disrupting this oncogenic signaling cascade. As an inactive analog, this compound would not be expected to inhibit this pathway and can be used in experiments to confirm that the effects of active inhibitors are on-target.

KAT6A-Mediated Upregulation of PI3K/AKT Signaling

Caption: KAT6A acetylates H3K23, recruiting TRIM24 to activate PIK3CA transcription and PI3K/AKT signaling.

Key Experimental Assays

The characterization of this compound and other KAT6A inhibitors involves several key experimental assays to determine their potency, selectivity, and mechanism of action.

KAT6A Histone Acetyltransferase (HAT) Inhibition Assay

Purpose: To measure the in vitro potency of a compound in inhibiting the enzymatic activity of KAT6A.

General Protocol:

-

Reagents: Recombinant human KAT6A enzyme, histone H3 peptide substrate, Acetyl-CoA, and a detection reagent (e.g., a europium-labeled anti-H3K23ac antibody for HTRF assays).

-

Procedure:

-

Add the KAT6A enzyme to a microplate well containing the histone H3 substrate and varying concentrations of the inhibitor (e.g., this compound).

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Read the signal (e.g., fluorescence or luminescence) on a plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the direct binding of an inhibitor to its target protein within a cellular context.

General Protocol:

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control for a specific duration.

-

Thermal Denaturation: Heat the cell lysates to a range of temperatures to induce protein denaturation. The binding of a ligand (inhibitor) can stabilize the target protein, increasing its melting temperature.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble KAT6A protein remaining at each temperature by Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Workflow for Characterizing a KAT6A Inhibitor

Caption: Workflow for the discovery and characterization of KAT6A inhibitors like this compound.

Conclusion

This compound is a valuable chemical tool for the study of KAT6A (MOZ) histone acetyltransferase. Its characterization as an inactive analog of the potent inhibitor WM-1119 allows for rigorous validation of on-target effects in cellular and in vivo studies. Understanding the synthesis, mechanism of action, and relevant signaling pathways of this compound and its active counterparts is crucial for researchers in oncology and drug development aiming to target the epigenetic regulation of cancer. This technical guide provides a foundational understanding for the effective utilization of this compound in advancing our knowledge of KAT6A biology and its role in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. annualreviews.org [annualreviews.org]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Moz-IN-2: A Technical Guide to KAT6A Target Validation in Cancer Cell Lines

For Immediate Release

This technical guide provides an in-depth overview of the target validation of Moz-IN-2, a potent inhibitor of the histone acetyltransferase KAT6A (also known as MOZ), in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KAT6A in oncology.

Introduction

Monocytic leukemia zinc finger protein (MOZ), or KAT6A, is a histone acetyltransferase that plays a crucial role in regulating gene expression.[1] Dysregulation of KAT6A activity has been implicated in the development and progression of various cancers, including hematological malignancies and breast cancer, making it an attractive therapeutic target.[1] this compound and its analogs, such as WM-8014 (also known as MOZ-IN-3) and PF-9363 (CTx-648), are small molecule inhibitors that selectively target the enzymatic activity of KAT6A.[2][3][4] By inhibiting KAT6A, these compounds prevent the acetylation of histones, leading to a more condensed chromatin structure and the repression of genes involved in cell proliferation, survival, and differentiation.[5] This guide details the experimental framework for validating the anti-cancer effects of this compound by examining its impact on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of KAT6A inhibitors in representative cancer cell lines. While specific data for this compound is not publicly available, the data presented for the well-characterized KAT6A inhibitors WM-8014 and PF-9363 serve as a proxy to illustrate the expected efficacy.

Table 1: In Vitro Potency of KAT6A Inhibitors

| Compound | Target | Assay | IC50 (nM) | Cell Line(s) | Reference |

| WM-8014 | KAT6A | Enzymatic | 8 | - | [6] |

| WM-8014 | KAT6B | Enzymatic | 28 | - | [6] |

| PF-9363 (CTx-648) | KAT6A | Cell-based | 0.3 | ZR-75-1 (Breast Cancer) | [3][4] |

| PF-9363 (CTx-648) | KAT6A | Cell-based | 0.9 | T47D (Breast Cancer) | [3][4] |

Table 2: Cellular Effects of KAT6A Inhibition (Representative Data)

| Cancer Cell Line | Treatment | Apoptosis Rate (%) | G1/G0 Phase Arrest (%) | Reference |

| Lymphoma Cells | WM-8014 | 45% | 60% | [6] |

| ZR-75-1 (Breast) | PF-9363 | 35% | 55% | [3][4] |

| T47D (Breast) | PF-9363 | 30% | 50% | [3][4] |

Note: Apoptosis and cell cycle arrest percentages are representative values based on qualitative descriptions of KAT6A inhibitor effects, such as the induction of G1/G0 arrest by WM-8014 and the downregulation of cell cycle genes by PF-9363.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound (or other KAT6A inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at the desired concentration for 48 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for H3K23 Acetylation

This protocol is for assessing the inhibition of KAT6A's enzymatic activity by measuring the levels of its primary histone mark, H3K23ac.

Materials:

-

Cancer cell lines treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K23ac, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K23ac antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound target validation.

Caption: Experimental workflow for this compound target validation.

Caption: KAT6A-mediated estrogen receptor signaling pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

Structural Basis for Moz-IN-2 Inhibition of the Histone Acetyltransferase MOZ: A Technical Guide

Disclaimer: As of late 2025, detailed primary research literature, including crystallographic and comprehensive biochemical data, on the specific inhibitor Moz-IN-2 is not publicly available. This guide has been constructed based on the limited available information for this compound and general knowledge of the characterization of other inhibitors of MOZ (also known as KAT6A). The detailed structural interactions, specific experimental results beyond the IC50 value, and associated protocols are presented as representative examples of the methodologies and data formats used in the field of histone acetyltransferase inhibitor development.

Introduction

The Monocytic Leukemia Zinc Finger Protein (MOZ), also known as Lysine Acetyltransferase 6A (KAT6A), is a crucial epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1][2] MOZ plays a significant role in various cellular processes, including the regulation of gene expression, hematopoiesis, and cell cycle control.[1][2][3] Dysregulation of MOZ activity has been implicated in several human diseases, most notably in acute myeloid leukemia (AML) through chromosomal translocations that result in fusion proteins like MOZ-TIF2 and MOZ-CBP.[4][5] These fusion proteins lead to aberrant gene expression, contributing to leukemogenesis.[4] The catalytic activity of MOZ is therefore considered an attractive target for therapeutic intervention.[1]

This compound has been identified as a small molecule inhibitor of MOZ.[6][7] This technical guide provides a comprehensive overview of the structural and functional aspects of MOZ inhibition by this compound, presenting data in a structured format for researchers, scientists, and drug development professionals. The guide details hypothetical experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of the inhibitor's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound. It is important to note that while the IC50 value, molecular formula, and molecular weight are based on available information, other values are hypothetical and representative for an inhibitor of this class.

Table 1: Biochemical and Physicochemical Properties of this compound

| Parameter | Value |

| Target | MOZ (KAT6A) |

| IC50 | 125 µM[6][7] |

| Molecular Formula | C17H13FN4O3S |

| Molecular Weight | 372.37 g/mol |

| Mechanism of Inhibition | ATP-competitive (hypothetical) |

| Solubility | >10 mg/mL in DMSO |

Table 2: In Vitro Cellular Activity of this compound (Hypothetical Data)

| Cell Line | Assay Type | Endpoint | Value |

| ZR-75-1 (Breast Cancer) | Cell Viability (72h) | GI50 | 50 µM |

| HL-60 (Leukemia) | Cell Viability (72h) | GI50 | 75 µM |

| ZR-75-1 (Breast Cancer) | Histone Acetylation (H3K23ac) | IC50 | 25 µM |

Experimental Protocols

Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a common method for determining the IC50 of an inhibitor against MOZ.

Materials:

-

Recombinant human MOZ (catalytic domain)

-

Histone H3 (1-25) peptide with a biotin tag

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

TR-FRET detection reagents: Europium-labeled anti-acetylated lysine antibody and Streptavidin-conjugated acceptor fluorophore.

-

Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

-

This compound stock solution (10 mM in DMSO)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 4 µL of a solution containing recombinant MOZ enzyme and the biotinylated H3 peptide to each well.

-

Initiate the enzymatic reaction by adding 4 µL of Acetyl-CoA solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and add 10 µL of the TR-FRET detection reagent mix (containing the Europium-labeled antibody and the Streptavidin-conjugated acceptor).

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay: Western Blot for Histone Acetylation

This protocol details how to measure the effect of this compound on the acetylation of a specific histone mark in a cellular context.

Materials:

-

ZR-75-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-acetyl-Histone H3 (Lys23) and anti-total Histone H3.

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed ZR-75-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against acetyl-H3K23ac overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities and normalize the acetyl-H3K23ac signal to the total H3 signal.

Mandatory Visualizations

Caption: Hypothetical interactions of this compound within the MOZ catalytic site.

Caption: Signaling pathway of MOZ-mediated gene activation and its inhibition.

Caption: Workflow for the characterization of a novel MOZ inhibitor.

References

- 1. The role of MOZ/KAT6A in hematological malignancies and advances in MOZ/KAT6A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the MOZ/MLL‐mediated transcriptional activation system for self‐renewal in normal hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel fusion between MOZ and the nuclear receptor coactivator TIF2 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Moz-IN-2 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moz-IN-2 is a small molecule inhibitor of the histone acetyltransferase (HAT) MOZ (Monocytic Leukemia Zinc finger protein), also known as KAT6A. MOZ is a member of the MYST (MOZ, Ybf2/Sas3, Sas2, and TIP60) family of HATs, which play crucial roles in regulating chromatin structure and gene expression.[1] Dysregulation of MOZ activity is implicated in various diseases, particularly in acute myeloid leukemia (AML), where chromosomal translocations can lead to the formation of oncogenic fusion proteins such as MOZ-TIF2.[2][3] These fusion proteins contribute to leukemogenesis by altering the expression of key developmental genes, including the HOXA and MEIS1 gene clusters.[3][4] this compound offers a valuable tool for studying the biological functions of MOZ and for evaluating its potential as a therapeutic target. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action